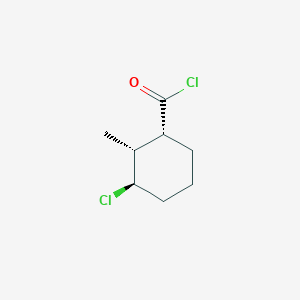
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is a chemical compound that belongs to the class of organic compounds known as cyclohexanecarboxylic acid derivatives. It is a colorless to pale yellow liquid that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is not well understood. However, it is believed to act as an acylating agent, which means that it can add an acyl group to various organic compounds. This can lead to the formation of new compounds with different properties and functions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) are not well studied. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is also known to be a carcinogenic compound, which means that it has the potential to cause cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is a relatively simple compound to synthesize, which makes it readily available for use in various experiments. However, one of the limitations is that it is a toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) in scientific research. One direction is to study its mechanism of action in more detail, which could lead to the development of new drugs and pharmaceuticals. Another direction is to study its biochemical and physiological effects in more detail, which could help to better understand its toxicity and potential health risks. Additionally, researchers could explore new synthesis methods for this compound, which could lead to improved yields and reduced environmental impact.
Métodos De Síntesis
The synthesis of Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) involves the reaction of cyclohexanecarboxylic acid with thionyl chloride and then subsequent reaction with 3-chloro-2-methylpropene. The reaction yields the desired product with a yield of around 60%.
Aplicaciones Científicas De Investigación
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) is used in various scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of other compounds, such as cyclohexanecarboxylic acid derivatives. Additionally, it is used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
130422-94-5 |
|---|---|
Nombre del producto |
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)-(9CI) |
Fórmula molecular |
C8H12Cl2O |
Peso molecular |
195.08 g/mol |
Nombre IUPAC |
(1R,2R,3R)-3-chloro-2-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-5-6(8(10)11)3-2-4-7(5)9/h5-7H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
Clave InChI |
MQVNPVVNCDLVHD-FSDSQADBSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CCC[C@H]1Cl)C(=O)Cl |
SMILES |
CC1C(CCCC1Cl)C(=O)Cl |
SMILES canónico |
CC1C(CCCC1Cl)C(=O)Cl |
Sinónimos |
Cyclohexanecarbonyl chloride, 3-chloro-2-methyl-, (1alpha,2alpha,3beta)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



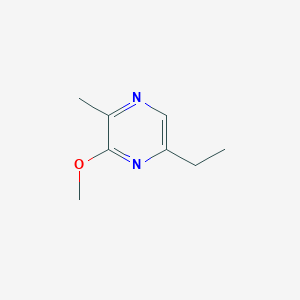

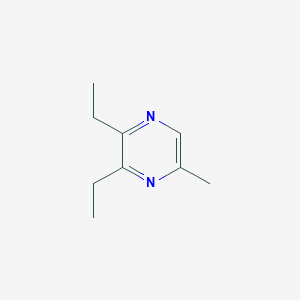
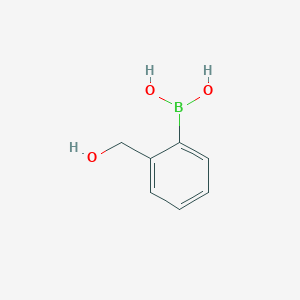

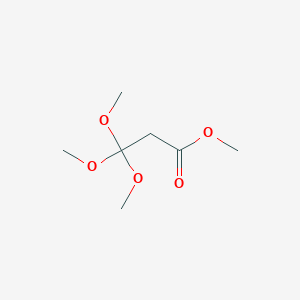
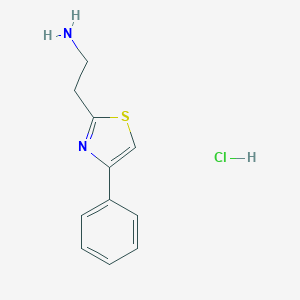
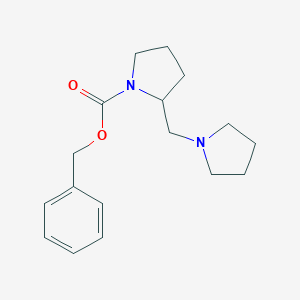
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
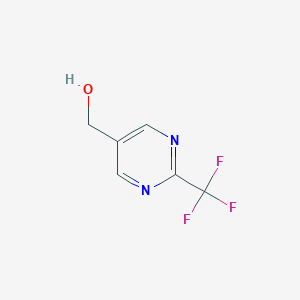
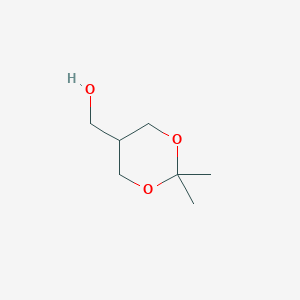
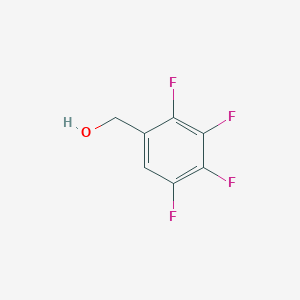
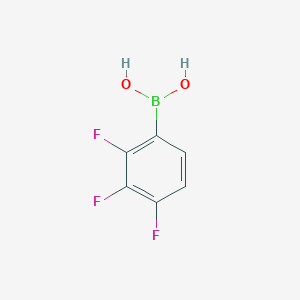
![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)